Ethyl 2-[4-[2-[(4-chlorobenzoyl)amino]ethyl]phenoxy]-2-methylpropanoate Ethyl 2-[4-[2-[(4-chlorobenzoyl)amino]ethyl]phenoxy]-2-methylpropanoate Bezafibrate Impurity D is a derivative of Bezafibrate.
Brand Name: Vulcanchem
CAS No.: 41859-58-9
VCID: VC0194449
InChI: InChI=1S/C21H24ClNO4/c1-4-26-20(25)21(2,3)27-18-11-5-15(6-12-18)13-14-23-19(24)16-7-9-17(22)10-8-16/h5-12H,4,13-14H2,1-3H3,(H,23,24)
SMILES: CCOC(=O)C(C)(C)OC1=CC=C(C=C1)CCNC(=O)C2=CC=C(C=C2)Cl
Molecular Formula: C21H24ClNO4
Molecular Weight: 389.88

Ethyl 2-[4-[2-[(4-chlorobenzoyl)amino]ethyl]phenoxy]-2-methylpropanoate

CAS No.: 41859-58-9

Cat. No.: VC0194449

Molecular Formula: C21H24ClNO4

Molecular Weight: 389.88

Purity: > 95%

* For research use only. Not for human or veterinary use.

Ethyl 2-[4-[2-[(4-chlorobenzoyl)amino]ethyl]phenoxy]-2-methylpropanoate - 41859-58-9

Specification

CAS No. 41859-58-9
Molecular Formula C21H24ClNO4
Molecular Weight 389.88
IUPAC Name ethyl 2-[4-[2-[(4-chlorobenzoyl)amino]ethyl]phenoxy]-2-methylpropanoate
Standard InChI InChI=1S/C21H24ClNO4/c1-4-26-20(25)21(2,3)27-18-11-5-15(6-12-18)13-14-23-19(24)16-7-9-17(22)10-8-16/h5-12H,4,13-14H2,1-3H3,(H,23,24)
SMILES CCOC(=O)C(C)(C)OC1=CC=C(C=C1)CCNC(=O)C2=CC=C(C=C2)Cl

Introduction

Chemical Identity and Properties

Ethyl 2-[4-[2-[(4-chlorobenzoyl)amino]ethyl]phenoxy]-2-methylpropanoate is a complex organic compound characterized by multiple functional groups, including an ethyl ester moiety, a phenoxy group, and a chlorobenzoyl amine component. The compound is formally recognized as Bezafibrate Impurity D in pharmaceutical contexts, particularly within European Pharmacopoeia standards .

Basic Chemical Properties

The fundamental chemical characteristics of this compound are presented in Table 1, providing essential information for its identification and characterization.

Table 1: Basic Chemical Properties of Ethyl 2-[4-[2-[(4-chlorobenzoyl)amino]ethyl]phenoxy]-2-methylpropanoate

PropertyValueReference
CAS Number41859-58-9
Molecular FormulaC21H24ClNO4
Molecular Weight389.88 g/mol
Physical StateColorless to pale yellow solid (typical)
Purity (Analytical Standard)> 95%
European Community Number641-635-9
DSSTox Substance IDDTXSID801152737

Structural Representation

The molecular structure of this compound can be represented through various notation systems, which are essential for unambiguous identification in chemical databases and literature. The structural identifiers are detailed in Table 2.

Table 2: Structural Notations for Ethyl 2-[4-[2-[(4-chlorobenzoyl)amino]ethyl]phenoxy]-2-methylpropanoate

Notation TypeValueReference
SMILESCCOC(=O)C(C)(C)OC1=CC=C(C=C1)CCNC(=O)C2=CC=C(Cl)C=C2
Standard InChIInChI=1S/C21H24ClNO4/c1-4-26-20(25)21(2,3)27-18-11-5-15(6-12-18)13-14-23-19(24)16-7-9-17(22)10-8-16/h5-12H,4,13-14H2,1-3H3,(H,23,24)
InChI KeyKSGYUJBREQWZHK-UHFFFAOYSA-N

Alternative Nomenclature

The compound is known by several alternative names in scientific and commercial contexts, as detailed in Table 3.

Table 3: Alternative Names for Ethyl 2-[4-[2-[(4-chlorobenzoyl)amino]ethyl]phenoxy]-2-methylpropanoate

Alternative NameReference
Bezafibrate Impurity D
Bezafibrate Ethyl Ester
Propanoic acid, 2-[4-[2-[(4-chlorobenzoyl)amino]ethyl]phenoxy]-2-methyl-, ethyl ester
Ethyl 2-(p-(2-(p-chlorobenzamido)ethyl)phenoxy)-2-methylpropionate

Pharmaceutical Significance

Ethyl 2-[4-[2-[(4-chlorobenzoyl)amino]ethyl]phenoxy]-2-methylpropanoate holds significant importance in the pharmaceutical industry, particularly in the context of quality control for antihyperlipidemic medications.

Relationship to Bezafibrate

The compound is primarily known as an impurity in bezafibrate, which is a medication used to manage cholesterol and triglyceride levels in the blood. This relationship is critical for pharmaceutical quality assessment and regulatory compliance.

Role in Pharmaceutical Quality Control

As a recognized impurity in bezafibrate formulations, this compound serves as an important marker for quality control purposes. European Pharmacopoeia (EP) identifies it specifically as "Bezafibrate EP Impurity D" , indicating its formal recognition in pharmaceutical regulatory frameworks.

Analytical Reference Standard

Chemical Structure and Physical Properties

The physical and chemical properties of Ethyl 2-[4-[2-[(4-chlorobenzoyl)amino]ethyl]phenoxy]-2-methylpropanoate are directly influenced by its molecular structure, which contains several distinct functional groups.

Functional Groups

The compound contains several key functional groups that contribute to its chemical behavior:

  • Ethyl ester group (-COOC2H5) - Contributes to hydrophobicity and potential for hydrolysis

  • Phenoxy linkage (-O-phenyl) - Provides rigidity and aromatic character

  • Chlorobenzoyl amino group - Contains an amide bond and chlorine substituent on an aromatic ring

  • Geminal dimethyl group - Creates steric hindrance around the ester functionality

These structural features likely influence the compound's solubility, reactivity, and stability under various conditions.

Physical Characteristics

Based on its structure, this compound would typically exhibit properties associated with esters and aromatic compounds, including:

  • Limited water solubility due to its predominantly hydrophobic character

  • Good solubility in organic solvents such as methanol, ethanol, and dichloromethane

  • Moderate thermal stability, with potential degradation at elevated temperatures

  • Susceptibility to hydrolysis under acidic or basic conditions, particularly at the ester linkage

The presence of the chlorobenzoyl group also suggests potential biological activity, which may be of interest in pharmaceutical research contexts .

Hazard TypeDescriptionReference
Acute ToxicityClassified as harmful if swallowed
Reproductive ToxicitySuspected of damaging fertility or the unborn child
Usage RestrictionsFor research use only. Not for human or veterinary use

Applications in Research and Analysis

Pharmaceutical Quality Control

The primary application of Ethyl 2-[4-[2-[(4-chlorobenzoyl)amino]ethyl]phenoxy]-2-methylpropanoate is in pharmaceutical quality control, specifically:

  • As a reference standard for High-Performance Liquid Chromatography (HPLC) analysis of bezafibrate

  • For method development and validation in pharmaceutical testing

  • In stability studies of bezafibrate formulations

  • For impurity profiling according to pharmacopoeial standards

Analytical Methodologies

This compound typically serves as a comparative standard in analytical procedures such as:

  • HPLC with UV detection

  • Liquid chromatography-mass spectrometry (LC-MS)

  • Spectroscopic methods for structural confirmation

  • Stability-indicating analytical procedures

SupplierProduct CategoryAvailability StatusReference
VulcanchemResearch ChemicalAvailable (Milligrams to Grams)
LGC StandardsImpurity Reference MaterialAvailable
Cymit QuimicaResearch ChemicalDiscontinued

The compound is typically supplied in small quantities appropriate for analytical purposes, with purity levels exceeding 95%.

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